molecular formula C11H11N3O3 B1622680 4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid CAS No. 878437-11-7

4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

Cat. No. B1622680
CAS RN: 878437-11-7
M. Wt: 233.22 g/mol
InChI Key: YRXOIZROPWIKJE-UHFFFAOYSA-N
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Description

The compound “4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” is a chemical compound with the molecular formula C11H11N3O3 . It has been used in the synthesis of a Dy(III) complex .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridinyl group attached to an oxadiazolyl group, which is further attached to a butyric acid group . The exact structure can be determined using various instrumental methods .


Physical And Chemical Properties Analysis

The compound “4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” has a molecular weight of 233.23 . It is a solid at room temperature .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as the compound , have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Certain compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Antibacterial Activity

Compounds containing a 1,2,4-oxadiazole heterocycle have demonstrated excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC 50 values better than that of BMT and TDC . This suggests that 1,2,4-oxadiazole derivatives could be potential alternative templates for discovering novel antibacterial agents .

Synthesis of Diverse Substituted Anilines

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . An efficient one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Due to the efficacy of certain compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Inhibition of Shiga Toxin Trafficking

Some pyrimidinylhydrazones, which can be oxidized to triazolopyrimidines, have shown inhibition of Shiga toxin trafficking .

Anti-Cancer Activity

Activation of the ET A receptor by endothelin-1 results in the proliferation of cells and increases their survival rate, whereas activation of the ET B receptor results in the apoptosis of cells and decreases the amount of ET-1 . This suggests potential anti-cancer activity of certain derivatives.

Future Directions

The future directions for research on “4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, the synthesis of new molecules by substituting different substituents based on 3D QSAR outcomes could be a promising area of research .

properties

IUPAC Name

4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(16)5-1-4-9-13-11(14-17-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXOIZROPWIKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390379
Record name 4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

CAS RN

878437-11-7
Record name 4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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